molecular formula C7H6OS B045634 Thiobenzoic acid CAS No. 98-91-9

Thiobenzoic acid

Cat. No.: B045634
CAS No.: 98-91-9
M. Wt: 138.19 g/mol
InChI Key: UIJGNTRUPZPVNG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiobenzoic acid is an organosulfur compound with the molecular formula C6H5COSH It’s known that this compound can potentially affect the respiratory system .

Mode of Action

It’s known that this compound is prepared by the treatment of benzoyl chloride with potassium hydrosulfide . This suggests that this compound might interact with its targets through a similar mechanism, potentially involving the formation of disulfide bonds.

Pharmacokinetics

It’s known that this compound is a pale yellow liquid that freezes just below room temperature . This suggests that the compound might have specific requirements for storage and handling that could impact its bioavailability.

Result of Action

Given its potential impact on the respiratory system , it might cause changes in respiratory function or cellular respiration.

Action Environment

The action of this compound might be influenced by various environmental factors. For instance, its storage temperature is known to be between 2-8°C , suggesting that temperature could affect its stability and efficacy. Additionally, its solubility in water might influence its distribution and action in aqueous environments.

Preparation Methods

Thiobenzoic acid is typically prepared by treating benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows :

C6H5C(O)Cl+KSHC6H5C(O)SH+KCl\text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} C6​H5​C(O)Cl+KSH→C6​H5​C(O)SH+KCl

In an industrial setting, the preparation involves dissolving potassium hydroxide pellets in ethanol, followed by saturation with hydrogen sulfide. Benzoyl chloride is then added dropwise while maintaining the temperature below 15°C. The resulting mixture is filtered, and the product is extracted and purified through distillation .

Chemical Reactions Analysis

Thiobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen sulfide, alkoxides, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Thiobenzoic acid is unique due to its high acidity and the presence of the thiol group. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications.

Properties

IUPAC Name

benzenecarbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJGNTRUPZPVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059181
Record name Benzenecarbothioic acid
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-91-9
Record name Thiobenzoic acid
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Record name Thiobenzoic acid
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Record name Thiobenzoic acid
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Record name Benzenecarbothioic acid
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Record name THIOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of thiobenzoic acid is C7H6OS, and its molecular weight is 138.19 g/mol.

A: this compound has been characterized using various spectroscopic techniques, including Raman, Surface-Enhanced Raman Spectroscopy (SERS) , and 13C-NMR . These studies provide insights into its vibrational modes, electronic structure, and interactions with metal surfaces.

A: this compound can undergo hydrolysis in acidic aqueous solutions, with the rate of hydrolysis increasing with increasing acid concentration . The hydrolysis products are benzoic acid and hydrogen sulfide.

A: Studies using SERS suggest that this compound preferentially adsorbs onto silver surfaces in its thiobenzoate anion form (C6H5COS−), coordinating to the silver through the sulfur atom in a unidentate fashion , . This interaction leads to significant enhancement of Raman signals.

A: Yes, this compound can act as a dual-role catalyst in Cα–H arylation reactions under photoirradiation . It can function as both a single-electron reducing agent and a hydrogen atom transfer agent in these reactions.

ANone: this compound is a versatile reagent in organic synthesis. It can be used for:

  • Synthesis of thioesters: It reacts with alkyl halides or electron-deficient alkenes in the presence of a base to form thioesters .
  • Preparation of thiones: Reactions with ketone derivatives like oximes and nitrones yield thioketones .
  • Addition reactions: this compound participates in photoaddition reactions with compounds like 2,3-diallyltetraazathiapentalenes .

A: Yes, DFT calculations have been employed to investigate the structure and bonding of 1,3-dithia-2-arsacyclopentane derivatives complexed with this compound . These calculations provide valuable information about the electronic properties, geometries, and relative stabilities of these complexes.

A: Studies on the hydrolysis of substituted thiobenzoic acids demonstrate that the rate of hydrolysis is influenced by the electronic nature of the substituents . Electron-withdrawing groups generally enhance the rate of hydrolysis.

A: The presence of the sulfur atom in this compound significantly impacts its reactivity compared to benzoic acid. For instance, this compound exhibits a higher chain-transfer constant compared to thiophenol in polymerization reactions . Additionally, its coordination behavior with metals differs due to the sulfur atom's affinity for metal surfaces.

A: While specific formulation strategies for this compound are not detailed in the provided papers, it's worth noting that this compound can be generated in situ from benzoic anhydrides and thiourea . This method could potentially circumvent stability issues associated with the direct use of this compound.

A: * Spectroscopy: Raman, SERS, 13C-NMR, and UV-Vis spectroscopy are used to analyze this compound's structure, bonding, and interactions , , . * Chromatography: HPLC is utilized to separate and purify this compound derivatives .

A: * Bioconjugation: The use of this compound derivatives in the synthesis of modified oligonucleotides, particularly thionucleosides, highlights its application in bioconjugation chemistry . * Materials Science: The strong interaction of this compound with metal surfaces, as demonstrated by SERS studies, suggests potential applications in materials science, such as the development of sensors or surface modifiers.

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